2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide
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Overview
Description
2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making it a valuable functional group in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the hydrolysis of benzonitrile with potassium carbonate (K2CO3) in the presence of hydrogen peroxide (H2O2) can yield the desired product . This method is advantageous due to its simplicity and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its pharmacological properties, particularly in the development of new drugs.
Industry: The compound is utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methoxy-N-(2-trifluoromethyl-phenyl)-benzamide: This compound has a similar structure but with a methoxy group instead of a dimethyl group.
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another related compound with a trifluoromethyl group at a different position on the benzamide ring.
Uniqueness
2-Hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the hydroxyl and trifluoromethyl groups can enhance its solubility and binding properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H10F3NO2 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-hydroxy-N,N-dimethyl-6-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H10F3NO2/c1-14(2)9(16)8-6(10(11,12)13)4-3-5-7(8)15/h3-5,15H,1-2H3 |
InChI Key |
SNLAGXXCHIWJJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)C(F)(F)F |
Origin of Product |
United States |
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